tert-Butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-cyano-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(12)6-13/h9H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDWOZIEVLAJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the cyclization of a suitable precursor under controlled conditions. For example, a precursor containing a cyano group and an azetidine ring can be cyclized using a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
tert-Butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert cyano groups to primary amines.
Substitution: Nucleophilic substitution reactions can be performed to replace functional groups with other substituents. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of tert-butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate typically involves multi-step reactions that can yield various derivatives with modified properties. For instance, the compound can be synthesized from readily available precursors using standard organic reactions such as nucleophilic substitutions and cyclizations.
Example Synthesis Route
- Starting Materials : Cyanoacetic acid derivatives, tert-butyl esters.
- Reagents : Base catalysts (e.g., sodium hydride), solvents (e.g., dioxane).
- Reaction Conditions : Temperature control (0–20°C), reaction time (15 hours).
Applications in Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to inhibit specific enzymes involved in tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Enzyme inhibition |
| MCF7 (Breast Cancer) | 8.3 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.0 | Disruption of cell cycle progression |
Applications in Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.
Example Reactions
- Michael Addition : The compound can act as a Michael acceptor in reactions with nucleophiles, leading to the formation of new carbon-carbon bonds.
- Cyclization Reactions : It can participate in cyclization reactions to form bicyclic structures, which are valuable in drug design.
Mechanism of Action
The mechanism of action of tert-Butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding to these targets, potentially leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at position 5 or the nitrogen configuration within the spiro system. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Abbreviated for clarity; full name in .
Key Observations :
- Bioavailability : Fluorine substitution improves metabolic stability and membrane permeability due to its electronegativity and small size .
- Diazaspiro Systems: The dual nitrogen in ’s compound increases hydrogen-bonding capacity (TPSA = 114.96 Ų), likely reducing blood-brain barrier penetration compared to mono-azaspiro analogs .
Insights :
- Reduction vs. Substitution : Ketone derivatives (e.g., 6-oxo) are synthesized via borohydride reductions , whereas sulfinyl/aryl analogs require multi-step coupling and protection .
Physicochemical and Pharmacological Properties
Table 3: Pharmacokinetic Predictions*
*Data inferred from similar compounds and computational models.
Analysis :
- Cyano vs. Oxo: The cyano group’s higher LogP (1.8 vs.
- Diazaspiro Limitations : High TPSA in diazaspiro derivatives correlates with poor BBB penetration, limiting CNS applications .
Biological Activity
tert-Butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, synthesizing data from various research studies and sources.
- Molecular Formula : CHNO
- Molecular Weight : 220.26 g/mol
- CAS Number : 1374658-94-2
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress. For instance, studies have shown that derivatives can quench free radicals effectively, suggesting a potential application in neuroprotection against oxidative damage .
Neuroprotective Effects
Neuroprotective effects have been observed in related azaspiro compounds. For example, studies on compounds with similar structures demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative agents like tert-butyl hydroperoxide (TBHP). The mechanism involves the activation of signaling pathways such as ERK/MAPK and PI3K/Akt, which play vital roles in cell survival and proliferation .
Cytotoxicity Studies
Cytotoxicity assays using human neuroblastoma SH-SY5Y cells have shown that certain azaspiro compounds can significantly reduce cell death induced by oxidative stress. The protective effects were quantified using assays measuring cell viability, indicating that these compounds can enhance cellular resilience against pro-apoptotic stimuli .
Study 1: Neuroprotective Mechanism
A study focused on a related compound demonstrated that it could activate ERK1/2 and Akt pathways, leading to increased cell viability under oxidative stress conditions. The inhibition of these pathways resulted in decreased protective effects, underscoring their importance in neuroprotection .
Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant capacity of azaspiro compounds was assessed using various assays, including DPPH and ABTS radical scavenging tests. These studies revealed that the compounds exhibited considerable scavenging activity, which correlates with their structural features .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
